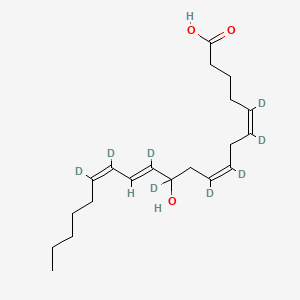
(+/-)11-HETE-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)11-HETE-d8 is a useful research compound. Its molecular formula is C20H32O3 and its molecular weight is 328.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions
(+/-)11-Hydroxy-5Z,8Z,12E,14Z-eicosatetraenoic-5,6,8,9,11,12,14,15-d8 acid is synthesized through the deuteration of 11-Hydroxy-5Z,8Z,12E,14Z-eicosatetraenoic acid. The process involves the incorporation of deuterium atoms into the hydroxy-eicosatetraenoic acid molecule. This is typically achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of (+/-)11-Hydroxy-5Z,8Z,12E,14Z-eicosatetraenoic-5,6,8,9,11,12,14,15-d8 acid involves large-scale deuteration processes. These processes are optimized for high yield and purity, ensuring that the final product meets the stringent requirements for use as an analytical standard .
Chemical Reactions Analysis
Types of Reactions
(+/-)11-Hydroxy-5Z,8Z,12E,14Z-eicosatetraenoic-5,6,8,9,11,12,14,15-d8 acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the compound’s role in analytical chemistry and research .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used to oxidize (+/-)11-Hydroxy-5Z,8Z,12E,14Z-eicosatetraenoic-5,6,8,9,11,12,14,15-d8 acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (+/-)11-Hydroxy-5Z,8Z,12E,14Z-eicosatetraenoic-5,6,8,9,11,12,14,15-d8 acid can yield various oxidized derivatives, while reduction can produce corresponding reduced forms .
Scientific Research Applications
(+/-)11-Hydroxy-5Z,8Z,12E,14Z-eicosatetraenoic-5,6,8,9,11,12,14,15-d8 acid has a wide range of scientific research applications:
Chemistry: Used as an internal standard in analytical techniques like GC-MS and LC-MS for the quantification of 11-Hydroxy-5Z,8Z,12E,14Z-eicosatetraenoic acid[][1].
Biology: Employed in studies investigating the metabolism and biological effects of eicosanoids, particularly in lipid biochemistry[][1].
Medicine: Utilized in research on the role of eicosanoids in various physiological and pathological processes, including inflammation and cardiovascular diseases[][1].
Industry: Applied in the development and quality control of pharmaceuticals and other products involving eicosanoids[][1].
Mechanism of Action
The mechanism of action of (+/-)11-Hydroxy-5Z,8Z,12E,14Z-eicosatetraenoic-5,6,8,9,11,12,14,15-d8 acid involves its role as a stable isotope-labeled analog. It serves as an internal standard, allowing for accurate quantification of 11-Hydroxy-5Z,8Z,12E,14Z-eicosatetraenoic acid in various samples. The deuterium atoms in the compound provide a distinct mass difference, enabling precise differentiation and measurement using mass spectrometry techniques .
Comparison with Similar Compounds
Similar Compounds
(+/-)15-Hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic-5,6,8,9,11,12,14,15-d8 acid: Another deuterium-labeled eicosanoid used as an internal standard in analytical applications[][1].
(+/-)5-Hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic-5,6,8,9,11,12,14,15-d8 acid: A similar compound used for quantification of 5-Hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid[][1].
Properties
Molecular Formula |
C20H32O3 |
|---|---|
Molecular Weight |
328.5 g/mol |
IUPAC Name |
(5Z,8Z,12E,14Z)-5,6,8,9,11,12,14,15-octadeuterio-11-hydroxyicosa-5,8,12,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23)/b9-6-,10-7-,14-11-,16-13+/i6D,7D,9D,10D,11D,14D,16D,19D |
InChI Key |
GCZRCCHPLVMMJE-HSABKICUSA-N |
Isomeric SMILES |
[2H]/C(=C(\[2H])/C=C(\[2H])/C([2H])(C/C(=C(/[2H])\C/C(=C(/[2H])\CCCC(=O)O)/[2H])/[2H])O)/CCCCC |
Canonical SMILES |
CCCCCC=CC=CC(CC=CCC=CCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


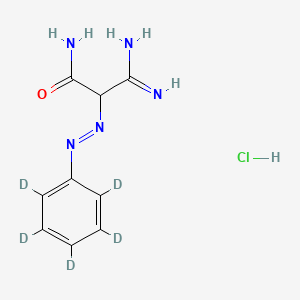


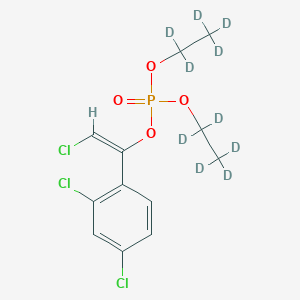
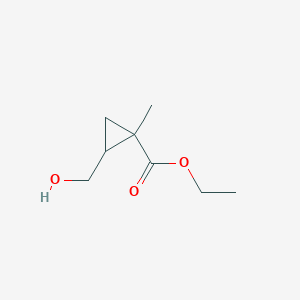

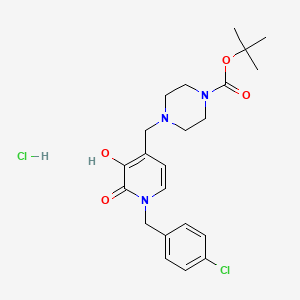
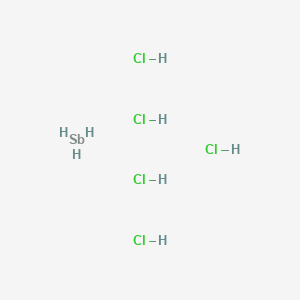
![(2,5-dioxopyrrolidin-1-yl) N-[6-[[(2S)-1-[[(2S)-1-[4-[[(1R,4S,8R,10S,13S,16S,27R,34S)-4-(2-amino-2-oxoethyl)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-22-yl]oxy]anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12430535.png)
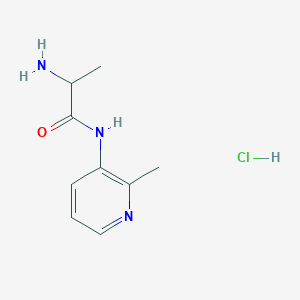


![[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,2R,4aR,6aR,6bS,10R,12aS,14bR)-10-[(2R,3S,4R,5S)-4,5-dihydroxy-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12430557.png)
![tert-butyl 3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine-1-carboxylate](/img/structure/B12430567.png)
